molecular formula C21H15N5OS B6418855 5-(1,3-benzothiazol-2-yl)-6-imino-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one CAS No. 865593-33-5

5-(1,3-benzothiazol-2-yl)-6-imino-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No. B6418855
CAS RN: 865593-33-5
M. Wt: 385.4 g/mol
InChI Key: DJCOMGLWIHHORA-UHFFFAOYSA-N
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Description

Benzothiazole, a component of your compound, is an aromatic heterocyclic compound with the chemical formula C7H5NS . It is colorless and slightly viscous. Although the parent compound, benzothiazole, is not widely used, many of its derivatives are found in commercial products or in nature .


Molecular Structure Analysis

Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

The heterocyclic core of the benzothiazole molecule is readily substituted at the unique methyne centre in the thiazole ring. It is a thermally stable electron-withdrawing moiety with numerous applications in dyes such as thioflavin .


Physical And Chemical Properties Analysis

Benzothiazole has a molar mass of 135.1863 g/mol, a density of 1.238 g/mL, a melting point of 2 °C, and a boiling point of 227 to 228 °C .

Scientific Research Applications

Anticancer Applications

Pyrido[2,3-d]pyrimidines, which include the compound , have been identified as having a broad spectrum of activities, including antitumor . They have been found to inhibit various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Antibacterial Applications

In addition to their anticancer properties, pyrido[2,3-d]pyrimidines have also been found to have antibacterial properties .

CNS Depressive Applications

These compounds have been found to have CNS depressive activities , which means they can slow down brain activity and provide a calming or tranquilizing effect.

Anticonvulsant Applications

Pyrido[2,3-d]pyrimidines have also been found to have anticonvulsant activities , which means they can prevent or reduce the severity of epileptic fits or other convulsions.

Antipyretic Applications

These compounds have been found to have antipyretic activities , which means they can prevent or reduce fever.

Antiproliferative Applications

The compound API-1, which belongs to pyrido[2,3-d]pyrimidin-5-one derivatives, is a promising antiproliferative agent . Antiproliferative agents inhibit the growth of cells, which is particularly useful in the context of cancer treatment.

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades, and they play a significant role in the control of cell division and cell differentiation.

Cyclin-Dependent Kinase (CDK4) Inhibition

Pyrido[2,3-d]pyrimidin-7-one derivatives have been found to inhibit cyclin-dependent kinase (CDK4) . CDK4 is a crucial regulator of cell cycle progression, and its inhibition can halt the growth of cancer cells.

Safety and Hazards

While specific safety and hazard information for your compound is not available, it’s important to note that benzothiazole derivatives should be handled with care. For example, TCMTB, a benzothiazole derivative, is a potential carcinogen and hepatotoxin .

properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N5OS/c1-2-10-26-18(22)13(20-23-15-7-3-4-8-16(15)28-20)12-14-19(26)24-17-9-5-6-11-25(17)21(14)27/h2-9,11-12,22H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCOMGLWIHHORA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C1=N)C3=NC4=CC=CC=C4S3)C(=O)N5C=CC=CC5=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113671
Record name 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-3-(benzo[d]thiazol-2-yl)-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

CAS RN

865593-33-5
Record name 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=865593-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Benzothiazolyl)-1,2-dihydro-2-imino-1-(2-propen-1-yl)-5H-dipyrido[1,2-a:2′,3′-d]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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